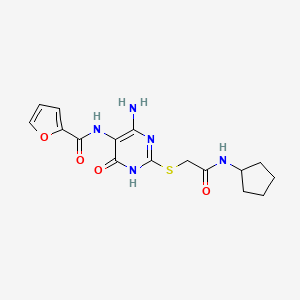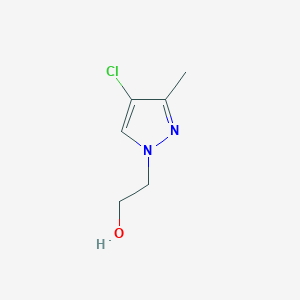
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study. In
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, this compound has been studied for its potential use as a chemical probe in biological research. This compound can be used to selectively target and study specific proteins and enzymes, providing valuable insights into their function and activity.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. This compound has been shown to selectively target certain enzymes involved in cellular processes such as DNA replication and protein synthesis. By inhibiting these enzymes, this compound can disrupt cellular function and potentially lead to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol in lab experiments is its selectivity for certain enzymes and proteins. This compound can be used to selectively target specific cellular processes, providing valuable insights into their function and activity. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cells, and care must be taken when handling and working with this compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol. One area of interest is in the development of new drugs and therapies based on the structure and properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to new insights into cellular processes and potential therapeutic targets. Finally, there is potential for this compound to be used as a chemical probe in biological research, providing valuable insights into the function and activity of specific proteins and enzymes.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is isolated through filtration and purification techniques. The yield of this reaction can vary depending on the specific conditions used, but typically ranges from 50-80%.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-5-6(7)4-9(8-5)2-3-10/h4,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGXZCBKSJEOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)
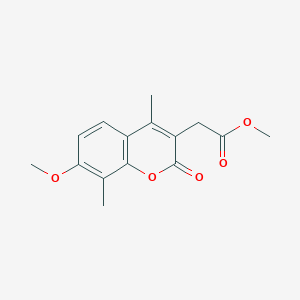


![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)
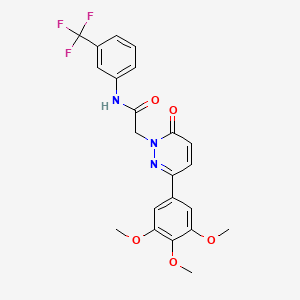
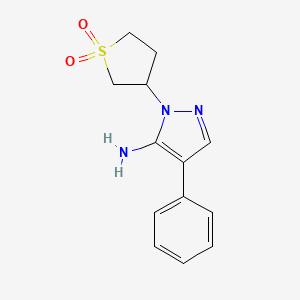
![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)
![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)
